molecular formula C13H16O5 B1320819 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid CAS No. 103876-89-7

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

Cat. No. B1320819
CAS RN: 103876-89-7
M. Wt: 252.26 g/mol
InChI Key: STCIFWNVZMCGAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of MOBA is C9H13BO4 , with a molecular weight of 196.01 g/mol . Its structure includes a phenyl ring substituted with two methoxyethoxy groups and a boronic acid moiety. The linear formula is CH3OC6H4B(OH)2 .

Scientific Research Applications

Environmental Science: Degradation Studies

MOBA’s stability and degradation under various environmental conditions are of interest. Studying its breakdown products can provide insights into the environmental impact of similar compounds and help in designing more eco-friendly chemicals .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, MOBA can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its unique structure makes it suitable for calibrating instruments and developing new analytical techniques .

Biochemistry: Enzyme Interaction Studies

MOBA can be used in biochemistry for enzyme interaction studies. Its structure can interact with various enzymes, and modifications to the molecule can help in understanding the structure-activity relationships in biological systems .

Safety and Hazards

  • Safety Note : Buyer assumes responsibility to confirm product identity and purity; all sales are final .

properties

IUPAC Name

4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCIFWNVZMCGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

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